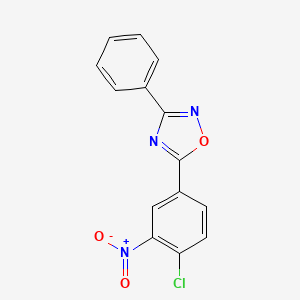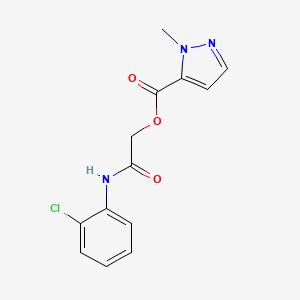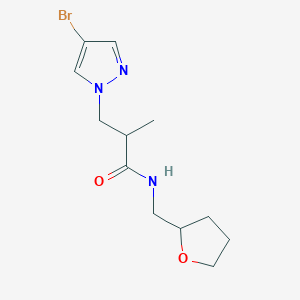![molecular formula C25H19F3N2O2 B14926586 2-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B14926586.png)
2-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with ethoxyphenyl and trifluoromethylphenyl groups. The presence of these substituents imparts unique chemical and physical properties to the compound, making it valuable for various applications in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where ethoxybenzene is reacted with the quinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a trifluoromethyl-substituted benzene derivative is reacted with the quinoline core under basic conditions.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amide coupling reaction, where the quinoline derivative is reacted with an appropriate amine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
2-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents are replaced with other functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Coupling: Palladium catalysts, boronic acids, aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield quinoline derivatives with reduced functional groups.
科学研究应用
2-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of biological processes and as a probe for investigating enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings, and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 2-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
2-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide can be compared with other similar compounds, such as:
2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.
2-(4-ethoxyphenyl)-N-[3-(fluoromethyl)phenyl]quinoline-4-carboxamide: This compound has a fluoromethyl group instead of a trifluoromethyl group, which may affect its reactivity and interactions with molecular targets.
2-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide: This compound has a pyridine core instead of a quinoline core, which may influence its chemical stability and biological activity.
The uniqueness of this compound lies in its specific combination of substituents and core structure, which imparts distinct chemical and biological properties.
属性
分子式 |
C25H19F3N2O2 |
|---|---|
分子量 |
436.4 g/mol |
IUPAC 名称 |
2-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C25H19F3N2O2/c1-2-32-19-12-10-16(11-13-19)23-15-21(20-8-3-4-9-22(20)30-23)24(31)29-18-7-5-6-17(14-18)25(26,27)28/h3-15H,2H2,1H3,(H,29,31) |
InChI 键 |
DQBYBPKLTOICAO-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926519.png)
![(2E)-N-(4-methylpiperazin-1-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B14926520.png)
![6-(4-methoxyphenyl)-3-methyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926523.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926524.png)

![4-[4-[(3-chlorophenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B14926528.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926539.png)
![4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14926545.png)

![N-[(2E)-1-(1,3-benzodioxol-5-ylcarbonyl)-3-methylpyridin-2(1H)-ylidene]-1,3-benzodioxole-5-carboxamide](/img/structure/B14926553.png)
![6-(furan-2-yl)-N-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926561.png)
![1-benzyl-6-cyclopropyl-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926594.png)

